Raltegravir β-D-Glucuronide Methyl Ester is a derivative of Raltegravir, an antiretroviral medication used primarily in the treatment of Human Immunodeficiency Virus (HIV) infections. This compound is notable for its role in enhancing the pharmacokinetics of Raltegravir by facilitating its metabolism and elimination from the body. Raltegravir itself is classified as an integrase inhibitor, which functions by preventing the integration of viral DNA into the host cell's genome, thereby inhibiting HIV replication.
Raltegravir β-D-Glucuronide Methyl Ester is synthesized from Raltegravir through glucuronidation, a common metabolic pathway for drug detoxification in the liver. The compound belongs to the class of glycosylated polymers and is characterized as a glucuronide derivative due to the addition of a glucuronic acid moiety, which enhances solubility and excretion properties. Its molecular formula is with a molecular weight of 634.57 g/mol .
The synthesis of Raltegravir β-D-Glucuronide Methyl Ester typically involves enzymatic glucuronidation, where Raltegravir is reacted with UDP-glucuronic acid in the presence of specific enzymes such as uridine 5'-diphosphate-glucuronosyltransferases (UGTs). This reaction results in the formation of the glucuronide conjugate, which can then be methylated to yield the methyl ester form.
The molecular structure of Raltegravir β-D-Glucuronide Methyl Ester features a complex arrangement including a fluoro-substituted phenyl ring and a pyrimidine core typical of integrase inhibitors. The addition of glucuronic acid significantly alters its solubility and pharmacokinetic properties.
Raltegravir β-D-Glucuronide Methyl Ester undergoes various chemical transformations, primarily related to its metabolic pathways:
The stability of this compound under physiological conditions makes it a suitable candidate for therapeutic applications, where it can be effectively converted back into its active form when needed .
The mechanism by which Raltegravir β-D-Glucuronide Methyl Ester exerts its effects is primarily linked to its parent compound, Raltegravir. The action involves:
Raltegravir β-D-Glucuronide Methyl Ester has several important applications in scientific research:
Raltegravir β-D-Glucuronide Methyl Ester (C₂₇H₃₁FN₆O₁₁; MW 634.57 g/mol) is a chemically modified metabolite of the HIV integrase inhibitor raltegravir. This derivative features a β-D-glucuronic acid moiety conjugated to the raltegravir scaffold via an O-glucuronidation at the pyrimidinone ring, with the glucuronic acid's carboxyl group esterified with methanol. The resulting structure contains multiple chiral centers in the glucuronide component, specifically at positions C-1' (anomeric carbon), C-2', C-3', C-4', and C-5', conferring strict stereochemical requirements for biological recognition [3] [6].
The compound’s systematic IUPAC name is:(2S,3S,4S,5R,6S)-6-((4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid methyl ester [3] [6]. Key structural features include:
Table 1: Molecular Properties of Raltegravir β-D-Glucuronide Methyl Ester
Property | Value/Description |
---|---|
Molecular Formula | C₂₇H₃₁FN₆O₁₁ |
Molecular Weight | 634.57 g/mol |
CAS Registry Number | Not Available (NA) |
Stereochemistry | β-D-configuration at anomeric carbon; (2S,3S,4S,5R,6S) |
Key Functional Groups | Methyl ester, glucuronide, oxadiazole, pyrimidinone |
Pharmacopeial Status | Non-pharmacopeial; reference standard available |
The synthesis of Raltegravir β-D-Glucuronide Methyl Ester proceeds via a sequential biotransformation-chemical modification strategy:
Enzymatic Glucuronidation: Raltegravir undergoes UDP-glucuronosyltransferase (UGT1A1)-mediated conjugation in hepatic microsomes, forming Raltegravir β-D-Glucuronide (C₂₆H₂₉FN₆O₁₁; MW 620.54 g/mol). This reaction occurs regioselectively at the phenolic oxygen of raltegravir’s dihydropyrimidin-4-one ring [1] [6].
Chemical Esterification: The glucuronide’s carboxylic acid group is methylated using diazomethane (CH₂N₂) or methyl iodide (CH₃I) under alkaline conditions. This step requires stringent control to prevent O-methylation side products or degradation of the acid-labile oxadiazole ring [3] [4].
Optimization strategies focus on:
Table 2: Key Synthetic Intermediates for Raltegravir β-D-Glucuronide Methyl Ester
Intermediate | Molecular Formula | Role in Synthesis |
---|---|---|
Raltegravir β-D-Glucuronide (CAS 952654-62-5) | C₂₆H₂₉FN₆O₁₁ | Direct precursor via UGT1A1 metabolism |
Raltegravir 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester | C₃₃H₃₇FN₆O₁₄ | Protected intermediate for selective methylation |
Raltegravir β-D-Glucuronide Methyl Ester-d₃ | C₂₇H₂₈D₃FN₆O₁₁ | Isotopically labeled analytical standard |
Raltegravir β-D-Glucuronide Methyl Ester exhibits complex stability profiles due to hydrolytically labile functionalities:
Stabilization approaches include:
Degradation kinetics follow first-order models for both ester hydrolysis and glucuronide cleavage, with activation energies (Ea) of 65–75 kJ/mol, indicating sensitivity to thermal stress.
Impurity profiling of Raltegravir β-D-Glucuronide Methyl Ester is critical for its use as a reference standard in bioanalytical methods. Key impurities arise from:1. Process-Related Impurities:- Unreacted Glucuronide: Raltegravir β-D-Glucuronide (C₂₆H₂₉FN₆O₁₁) from incomplete esterification.- Acetylated Derivatives: Residual 2,3,4-tri-O-acetyl intermediates (C₃₃H₃₇FN₆O₁₄) if deprotection is incomplete [4].
Regulatory considerations emphasize:
Table 3: Major Impurities in Raltegravir β-D-Glucuronide Methyl Ester
Impurity Name | Molecular Formula | Origin | Detection Method |
---|---|---|---|
Raltegravir β-D-Glucuronide (CAS 952654-62-5) | C₂₆H₂₉FN₆O₁₁ | Incomplete esterification | LC-MS/MS (m/z 619→303) |
Raltegravir 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester | C₃₃H₃₇FN₆O₁₄ | Incomplete deacetylation | HPLC-UV (254 nm) |
Raltegravir | C₂₀H₂₁FN₆O₅ | Deglycosylation | LC-MS/MS (m/z 443→316) |
Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate | C₂₀H₂₃FN₄O₆ | Oxadiazole hydrolysis | HPLC-DAD |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: